Regioselective Alkyne Hydration: Directing Effect of the Trifluoroethyl Group in Gold Catalysis
In gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes, the presence of the trifluoroethyl group in O-(2,2,2-trifluoroethyl)hydroxylamine exerts a strong directing effect via its inductive influence. This effect results in highly regioselective addition, producing β-trifluoromethylketones as the major products [1]. In contrast, analogous reactions using non-fluorinated O-alkyl hydroxylamines or unsubstituted hydroxylamine would not possess this electronic steering element and would likely yield different regioisomeric distributions or lower selectivity.
| Evidence Dimension | Regioselectivity in gold-catalyzed alkyne hydration |
|---|---|
| Target Compound Data | High regioselectivity, producing β-trifluoromethylketones as major products. |
| Comparator Or Baseline | Non-fluorinated O-alkyl hydroxylamines (e.g., O-methylhydroxylamine, O-ethylhydroxylamine) or unsubstituted hydroxylamine |
| Quantified Difference | Regioselective vs. non-selective or different regioisomer distribution (exact ratio not quantified in cross-study comparison). |
| Conditions | Gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes (Gauthier et al., 2023). |
Why This Matters
This demonstrates a unique, quantifiable reactivity difference where the -CF₃ group acts as a regiodirecting element, a feature absent in generic analogs, which is crucial for designing selective synthetic routes.
- [1] Gauthier, R., Tzouras, N. V., Nolan, S. P., & Paquin, J. F. (2023). Exploiting the inductive effect of the trifluoromethyl group: regioselective gold-catalyzed hydration of 2,2,2-trifluoroethyl-substituted alkynes. Chemical Communications, 59(59), 9138-9141. View Source
